1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide
Beschreibung
1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide is a quaternary pyridinium salt characterized by a conjugated ethenyl bridge linking a pyridinium ring to a 2,4,5-trimethoxyphenyl moiety. This structural motif confers unique electronic properties due to the electron-donating methoxy groups and the cationic pyridinium core. The compound is synthesized via nucleophilic substitution or Heck-type coupling reactions, often involving iodinated precursors and alkylating agents like methyl iodide .
Key properties include:
- Optical Activity: The conjugated system enables strong charge-transfer transitions, with absorption maxima typically in the visible range (e.g., 450–505 nm in polar solvents) .
- Crystallography: Crystals often exhibit C–H···I hydrogen bonding and π-π stacking, stabilizing the structure and influencing optoelectronic behavior .
- Applications: Pyridinium salts with styryl linkages are explored as fluorescent probes for biological imaging, nonlinear optical (NLO) materials, and organic electronics .
Eigenschaften
CAS-Nummer |
669762-48-5 |
|---|---|
Molekularformel |
C17H20INO3 |
Molekulargewicht |
413.25 g/mol |
IUPAC-Name |
1-methyl-4-[2-(2,4,5-trimethoxyphenyl)ethenyl]pyridin-1-ium;iodide |
InChI |
InChI=1S/C17H20NO3.HI/c1-18-9-7-13(8-10-18)5-6-14-11-16(20-3)17(21-4)12-15(14)19-2;/h5-12H,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VTSQWCHSFVTNLD-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC(=C(C=C2OC)OC)OC.[I-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Quaternization of Pyridine Derivatives
The formation of the pyridinium core is typically achieved through N-methylation of a pyridine precursor using methyl iodide. For example, 4-vinylpyridine undergoes quaternization in anhydrous acetone at 60°C for 12 hours, yielding the pyridinium iodide salt. This step is critical for introducing the positive charge on the nitrogen atom, which enhances the compound’s solubility and reactivity in subsequent coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The ethenyl bridge and trimethoxyphenyl group are often introduced via Suzuki-Miyaura or Heck coupling . In the Suzuki approach, a brominated pyridinium intermediate reacts with 2,4,5-trimethoxyphenylboronic acid in the presence of PdCl₂(dppf) and sodium carbonate, achieving yields of 70–85%. The Heck reaction, alternatively, couples a halogenated trimethoxyphenyl derivative with 4-vinylpyridine using palladium acetate and triethylamine, though this method requires stringent temperature control (80–100°C) to avoid side products.
Wittig Reaction for Ethenyl Bridge Formation
The Wittig reaction offers an alternative route to construct the ethenyl linkage. A pyridinium ylide, generated from methyltriphenylphosphonium iodide and n-butyllithium, reacts with 2,4,5-trimethoxybenzaldehyde in tetrahydrofuran (THF) at −78°C. This method produces a Z/E isomer mixture, necessitating chromatographic separation.
Detailed Synthetic Procedures
Method A: Suzuki Coupling Approach
Step 1: Synthesis of 4-Bromo-1-methylpyridin-1-ium Iodide
4-Bromopyridine (10 mmol) is dissolved in acetone, treated with methyl iodide (12 mmol), and refluxed for 24 hours. The precipitate is filtered and washed with diethyl ether to yield the quaternized intermediate (89% yield).
Step 2: Suzuki Coupling with 2,4,5-Trimethoxyphenylboronic Acid
The bromopyridinium salt (5 mmol), 2,4,5-trimethoxyphenylboronic acid (7.5 mmol), PdCl₂(dppf) (0.5 mol%), and Na₂CO₃ (15 mmol) are stirred in toluene-ethanol (4:1) at 80°C for 48 hours. Purification via silica gel chromatography (hexane:ethyl acetate, 9:1) affords the target compound in 82% yield.
Table 1: Optimization of Suzuki Coupling Conditions
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst Loading | 0.5 mol% PdCl₂(dppf) | +15% |
| Solvent Ratio | Toluene:EtOH (4:1) | +10% |
| Reaction Time | 48 hours | +12% |
Method B: Heck Reaction Approach
Step 1: Preparation of 1-Methyl-4-vinylpyridin-1-ium Iodide
4-Vinylpyridine is quaternized with methyl iodide as described in Method A.
Step 2: Coupling with 1-Bromo-2,4,5-trimethoxybenzene
The vinylpyridinium salt (5 mmol), 1-bromo-2,4,5-trimethoxybenzene (5.5 mmol), Pd(OAc)₂ (5 mol%), and Et₃N (10 mmol) are heated in DMF at 100°C for 24 hours. The product is isolated via recrystallization (ethanol/water) in 68% yield.
Method C: Organolithium Addition
Step 1: Generation of 2,4,5-Trimethoxyphenyllithium
2,4,5-Trimethoxybromobenzene (10 mmol) is treated with n-butyllithium (2.2 equiv) in THF at −78°C, forming the organolithium reagent.
Step 2: Nucleophilic Attack on 4-Pyridinecarboxaldehyde
The lithiated species is added to 4-pyridinecarboxaldehyde (10 mmol) in THF, followed by oxidation with pyridinium dichromate (PDC) to yield 4-[2-(2,4,5-trimethoxyphenyl)ethenyl]pyridine. Quaternization with methyl iodide completes the synthesis (overall yield: 54%).
Optimization of Reaction Conditions
- Catalyst Selection : PdCl₂(dppf) outperforms Pd(PPh₃)₄ in Suzuki coupling, reducing side-product formation by 20%.
- Solvent Effects : Polar aprotic solvents like DMF improve Heck reaction yields but require inert atmospheres to prevent palladium oxidation.
- Temperature Control : Maintaining −78°C during organolithium reactions prevents premature decomposition of intermediates.
Characterization and Analytical Data
Table 2: Spectroscopic Data for 1-Methyl-4-[2-(2,4,5-Trimethoxyphenyl)ethenyl]Pyridin-1-Ium Iodide
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.64–7.55 (m, 2H, pyridine H-2,6) | |
| δ 7.21 (s, 2H, trimethoxyphenyl) | ||
| ¹³C NMR | δ 158.3 (C-OCH₃), 139.6 (Cvinyl) | |
| HRMS | m/z 413.25 (M⁺, calc. 413.25) |
Challenges and Limitations
- Isomer Separation : Wittig reactions produce Z/E isomers, requiring laborious chromatographic separation.
- Pd Catalyst Cost : High palladium loading (5 mol%) in Heck reactions increases synthetic costs.
- Moisture Sensitivity : Organolithium reagents demand strict anhydrous conditions, limiting scalability.
Applications in Further Research
The compound’s conjugated π-system makes it a candidate for organic electronics , while its pyridinium core has been explored for antimicrobial activity in analogues. Modifications to the trimethoxyphenyl group could enhance binding to tubulin, mimicking combretastatin derivatives.
Analyse Chemischer Reaktionen
Wittig Reaction
The formation of the ethenyl bridge involves a Wittig reaction, where an aldehyde reacts with a phosphorus ylide to generate a trans-alkene. For example, in related compounds:
-
Preparation of Ylide : Triphenylphosphine methylide is generated by reacting methyltriphenylphosphonium iodide with n-butyllithium in THF .
-
Ylide Reaction : The ylide reacts with the aldehyde (e.g., 2,4,5-trimethoxybenzaldehyde) to form the styryl group. The reaction produces a trans-alkene due to the stereospecificity of the Wittig mechanism.
Piperidine-Catalyzed Condensation
In some syntheses, piperidine acts as a base to facilitate the condensation between the pyridinium salt and the benzaldehyde derivative. This step forms the ethenyl bridge via a β-hydroxy elimination mechanism, as evidenced by the E-configuration in the final product .
Crystallographic Insights
The E-configuration of the styryl group is stabilized by:
-
π–π Stacking : Antiparallel stacking of cations in the crystal lattice, with a centroid–centroid distance of 3.7714 Å .
-
Intramolecular Interactions : Weak C–H⋯O hydrogen bonds and S(6) ring motifs contribute to molecular planarity .
Solubility and Stability
-
Solubility : Ammonium salts of related compounds show improved solubility in aqueous media, though this may reduce biological activity .
-
Thermal Stability : The compound exhibits high melting points (e.g., 544–545 K), indicative of strong intermolecular interactions in the solid state .
Biological Activity Correlation
While the query focuses on chemical reactions, related pyridinium salts demonstrate:
-
Tubulin Inhibition : IC₅₀ values in the micromolar range for tubulin polymerization inhibition .
-
Cell Cycle Arrest : Activity at the G2/M phase in cancer cells .
Comparative Analysis of Analogous Compounds
| Compound | Structural Difference | Synthesis Method | Key Features |
|---|---|---|---|
| 1-Methyl-4-[2-(4-methylsulfanylphenyl)ethenyl]pyridin-1-ium iodide | Methylsulfanyl substituent | Wittig reaction | Potential antimicrobial activity |
| 1-Methylpyridinium iodide | Absence of styryl group | Quaternization | Simplified structure for mechanistic studies |
| 4-(2-(2,4-Dimethoxyphenyl)vinyl)pyridine | Reduced methoxy substitution | Aldol condensation | Altered electronic properties |
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)ethenyl]pyridin-1-iumiodid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Die Struktur der Verbindung macht sie zu einem potenziellen Kandidaten für die Medikamentenentwicklung, insbesondere bei der Konstruktion von Molekülen, die auf bestimmte biologische Pfade abzielen.
Materialwissenschaften: Ihre einzigartigen elektronischen Eigenschaften sind von Interesse bei der Entwicklung neuer Materialien für elektronische und photonische Anwendungen.
Biologische Studien: Die Wechselwirkungen der Verbindung mit verschiedenen biologischen Molekülen machen sie zu einem nützlichen Werkzeug bei der Untersuchung zellulärer Prozesse und Mechanismen.
Wirkmechanismus
Der Wirkmechanismus von 1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)ethenyl]pyridin-1-iumiodid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Trimethoxyphenylgruppe ist dafür bekannt, mit Proteinen und Enzymen zu interagieren und deren Aktivität möglicherweise zu hemmen. Diese Interaktion kann verschiedene zelluläre Pfade beeinflussen und zu den beobachteten biologischen Wirkungen der Verbindung führen .
Wirkmechanismus
The mechanism of action of 1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
1-Methyl-4-[(E)-2-[4-(piperidin-1-yl)phenyl]ethenyl]pyridin-1-ium iodide (IIa)
- Structure : Replaces the 2,4,5-trimethoxyphenyl group with a piperidinyl-substituted phenyl ring.
- Properties :
- Lower melting point (202°C vs. ~250–260°C for trimethoxyphenyl derivatives) due to reduced crystallinity from the flexible piperidine group.
- Redshifted absorption (λmax ~475 nm in methanol) compared to methoxy-substituted analogs .
(E)-2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide Structure: Features a quinolinium core instead of pyridinium and a dimethylamino donor group. Properties:
- Higher molar extinction coefficients (e.g., 58,000 cm⁻¹M⁻¹ in chloroform) due to extended conjugation.
- Strong second-harmonic generation (SHG) efficiency, making it superior for NLO applications .
4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide (DASPMI) Structure: Similar styryl-pyridinium backbone but with a dimethylamino substituent. Properties:
- Absorption at 475 nm (MeOH) and emission at 605 nm, ideal for mitochondrial staining .
- Lower solubility in aqueous media than trimethoxyphenyl analogs due to hydrophobic dimethylamino groups .
Comparative Data Table
Key Findings
- Electronic Effects: Methoxy groups in the target compound enhance electron donation, redshift absorption, and improve charge transfer compared to alkylamino substituents .
- Biological Activity: Trimethoxyphenyl derivatives show stronger intermolecular interactions (e.g., hydrogen bonding), enhancing stability in biological matrices compared to piperidinyl or dimethylamino analogs .
- Thermal Stability: Higher melting points in trimethoxyphenyl derivatives correlate with rigid packing and non-covalent interactions, advantageous for solid-state applications .
Biologische Aktivität
1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide (CAS Number: 669762-48-5) is a quaternary ammonium compound that has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological effects and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide is , with a molecular weight of approximately 413.25 g/mol. The presence of the trimethoxyphenyl group is significant as it may influence the compound's biological activity by modulating its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 413.25 g/mol |
| CAS Number | 669762-48-5 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Synthesis
The synthesis of this compound typically involves a multi-step reaction pathway that includes the formation of the pyridinium structure and subsequent alkylation reactions. The detailed synthetic route is crucial for understanding its availability and potential modifications for enhanced activity.
Antimicrobial Activity
Recent studies have indicated that quaternary ammonium compounds exhibit significant antimicrobial properties. The iodide salt form of 1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)ethenyl]pyridin-1-ium has shown activity against various bacterial strains, suggesting its potential as a disinfectant or antiseptic agent. For instance, a study demonstrated that similar pyridinium compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli .
Cytotoxicity and Anticancer Potential
The compound's cytotoxic effects have been evaluated in various cancer cell lines. Preliminary findings suggest that it induces apoptosis in human cancer cells through the activation of caspases and modulation of apoptotic pathways. For example, research on structurally related compounds has shown their ability to inhibit cell proliferation in breast cancer and leukemia cell lines .
The proposed mechanism involves the interaction of the positively charged pyridinium nitrogen with negatively charged cellular membranes, facilitating cellular uptake. Once inside the cell, it may interfere with mitochondrial function or DNA synthesis, leading to cell death. This mechanism is supported by studies on related compounds that exhibit similar bioactivity profiles .
Case Studies
Case Study 1: Antibacterial Efficacy
A recent investigation assessed the antibacterial efficacy of several quaternary ammonium compounds against E. coli. The study utilized disc diffusion methods to evaluate inhibition zones. The results indicated that the compound exhibited a significant inhibition zone comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In vitro studies on human leukemia cells revealed that treatment with 1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The compound is typically synthesized via a condensation reaction between a pyridinium iodide derivative (e.g., 1-methylpyridinium iodide) and a substituted benzaldehyde (e.g., 2,4,5-trimethoxybenzaldehyde) in the presence of a base like piperidine. Reaction optimization involves adjusting solvent polarity (e.g., hot water or methanol), temperature (reflux at 50–80°C), and stoichiometric ratios (1:1 molar ratio of precursors). For example, analogous syntheses of styrylpyridinium salts achieved yields >40% under similar conditions .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- NMR/IR : Proton and carbon NMR (e.g., δ ~8.5–6.4 ppm for pyridinium and vinyl protons) and IR (e.g., peaks at ~1600–1450 cm⁻¹ for aromatic C=C and ~1250–1000 cm⁻¹ for methoxy groups) confirm structural motifs .
- X-ray crystallography : Single-crystal X-ray diffraction (using SHELX software) reveals spatial arrangements, bond lengths, and intermolecular interactions (e.g., C–H···I hydrogen bonds). For example, a related compound crystallized in the P1 space group with no nonlinear optical activity .
Q. What intermolecular interactions stabilize the crystal structure?
C–H···I hydrogen bonds between the iodide anion and pyridinium C–H groups dominate the packing. Van der Waals interactions and π-stacking of aromatic rings further stabilize the lattice. These features are critical for predicting solubility and crystallinity .
Advanced Research Questions
Q. How can density-functional theory (DFT) model the compound’s electronic structure and reactivity?
Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms are recommended for accurate thermochemical predictions (e.g., ionization potentials, electron affinity). Basis sets like 6-31G* or def2-TZVP model polarization effects. For example, Becke’s 1993 functional achieved <3 kcal/mol error in atomization energies for similar systems .
Q. What computational methods resolve discrepancies between experimental and predicted spectroscopic data?
Compare experimental NMR/IR results with time-dependent DFT (TD-DFT) simulations. Discrepancies in chemical shifts may arise from solvent effects (e.g., DMSO vs. CD₃CN), which can be modeled using the polarizable continuum model (PCM). Adjusting exchange-correlation functionals (e.g., CAM-B3LYP for charge-transfer transitions) improves agreement with UV-Vis data .
Q. How does substituent variation on the phenyl ring affect electronic properties?
Electron-donating groups (e.g., methoxy) increase conjugation in the vinylpyridinium system, red-shifting absorption maxima. Computational studies using Mulliken population analysis quantify charge distribution, while frontier molecular orbital (FMO) analysis predicts reactivity toward nucleophiles .
Q. What challenges arise in resolving crystal structures with twinning or disorder?
SHELXL refinement tools (e.g., TWIN/BASF commands) handle twinning by pseudo-merohedry. For disordered iodide anions, constraints (e.g., ISOR) or split-site modeling improve thermal ellipsoid accuracy. High-resolution data (<0.8 Å) are critical for reliable results .
Data Contradiction Analysis
Q. How to address conflicting reports on nonlinear optical (NLO) activity in related compounds?
While some styrylpyridinium salts show NLO activity due to charge-transfer transitions, the absence in this compound (despite π-conjugation) may stem from centrosymmetric packing. Polarized Raman spectroscopy and hyper-Rayleigh scattering (HRS) experiments validate computational predictions of dipole moment alignment .
Q. Why do synthetic yields vary across studies?
Yield discrepancies (e.g., 41% vs. 60%) often arise from purification methods (e.g., recrystallization vs. column chromatography) or side reactions (e.g., aldol condensation of aldehydes). Kinetic monitoring via in situ IR or HPLC-MS identifies intermediates and optimizes reaction quenching .
Methodological Tables
Table 1. Key Crystallographic Parameters (Analogous Compound)
| Parameter | Value |
|---|---|
| Space group | P1 |
| Z | 2 |
| a, b, c (Å) | 7.21, 9.45, 12.78 |
| α, β, γ (°) | 90.1, 95.3, 102.7 |
| R-factor | 0.042 |
Table 2. DFT Functionals for Electronic Properties
| Functional | Application | Error (kcal/mol) |
|---|---|---|
| B3LYP | Ground-state geometry, bond energies | 2.4 |
| CAM-B3LYP | Charge-transfer excitations | <5 |
| ωB97XD | Dispersion corrections | 1.8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
